molecular formula C17H14F3N3O2S B2674753 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 893386-24-8

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2674753
CAS RN: 893386-24-8
M. Wt: 381.37
InChI Key: KEOVUPGVRLWQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.37. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a metalloenzyme involved in melanogenesis, the process of melanin production. Researchers have explored the inhibitory effects of this compound on tyrosinase activity. Specifically, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives (compounds 1–8) were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, compound 8 (bearing a 2,4-dihydroxy group) demonstrated potent inhibitory effects, with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively. These results suggest that compound 8 could be a promising candidate for developing antipigmentation agents .

Molecular Docking and Mechanism

Computational studies revealed that compound 8 can bind to both the catalytic and allosteric sites (sites 1 and 2) of tyrosinase, inhibiting its activity. Molecular dynamics analysis further identified interactions between compound 8 and specific residues in the tyrosinase active site pocket, such as ASN260 and MET280. These insights provide a mechanistic understanding of its inhibitory effects .

Melanin Synthesis Inhibition

Compound 8 attenuated melanin synthesis and cellular tyrosinase activity, as simulated by α-melanocyte-stimulating hormone and 1-methyl-3-isobutylxanthine. Additionally, it reduced tyrosinase expression in B16F10 cells. These findings highlight its potential as an antipigmentation agent .

Other Potential Applications

While the primary focus has been on tyrosinase inhibition and melanogenesis, further research may uncover additional applications for this compound. Its unique chemical structure and biological activity warrant exploration in areas such as skin disorders, cosmetics, and pharmaceuticals.

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c18-17(19,20)13-5-1-2-6-14(13)22-15(24)11-26-16-21-7-8-23(16)10-12-4-3-9-25-12/h1-9H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOVUPGVRLWQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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